4-Chloro-2-(2-phenoxyacetamido)benzoic acid
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Overview
Description
4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a chemical compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is the TMEM206 . TMEM206 is a protein that conducts chloride ions (Cl−) across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Mode of Action
This compound: interacts with its target, TMEM206, by inhibiting its mediated currents . This inhibition occurs at low pH, with the compound acting as a small molecule inhibitor of TMEM206 .
Biochemical Pathways
The action of This compound affects the biochemical pathways involving TMEM206. TMEM206 is known to be activated by increased extracellular proton (H+) concentrations, leading to the mediation of Cl− flux upon extracellular acidification . By inhibiting TMEM206, the compound potentially alters these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of TMEM206 mediated currents .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as pH. Despite this limitation, it is a potent inhibitor for functional studies at pH 4.5 .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a potent and selective inhibitor of the Transient receptor potential melastatin member 4 (TRPM4) . It does not show significant activity against other TRPM family members .
Cellular Effects
In colorectal cancer cells, this compound has been found to inhibit TMEM206 mediated currents . It does not contribute to acid-induced cell death in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TMEM206, a channel that conducts chloride ions across plasma and vesicular membranes . This inhibition is effective at low pH, but limited at pH 6.0 .
Preparation Methods
The synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid typically involves the reaction of 4-chloro-2-aminobenzoic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-Chloro-2-(2-phenoxyacetamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form 4-chloro-2-aminobenzoic acid and phenoxyacetic acid.
Scientific Research Applications
4-Chloro-2-(2-phenoxyacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
4-Chloro-2-(2-phenoxyacetamido)benzoic acid can be compared with other similar compounds such as:
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid: Another structurally related compound with distinct properties.
Properties
IUPAC Name |
4-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-10-6-7-12(15(19)20)13(8-10)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZGWOIWRBJXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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